Betazole

Catalog No.
S521050
CAS No.
105-20-4
M.F
C5H9N3
M. Wt
111.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betazole

CAS Number

105-20-4

Product Name

Betazole

IUPAC Name

2-(1H-pyrazol-5-yl)ethanamine

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

InChI

InChI=1S/C5H9N3/c6-3-1-5-2-4-7-8-5/h2,4H,1,3,6H2,(H,7,8)

InChI Key

JXDFEQONERDKSS-UHFFFAOYSA-N

SMILES

C1=C(NN=C1)CCN

Solubility

1.56e+02 g/L

Synonyms

Ametazole, Betazole, Betazole Dihydrochloride, Betazole Monohydrochloride, Dihydrochloride, Betazole, Histalog, Lilly 96791, Monohydrochloride, Betazole

Canonical SMILES

C1=C(NN=C1)CCN

Description

The exact mass of the compound Betazole is 111.0796 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Gastric Acid Secretion Studies

Betazole stimulates the release of gastric acid by acting as a histamine H2 receptor agonist. This property makes it a valuable tool in research investigating gastric acid secretion and its role in various physiological processes. Researchers can use Betazole to assess the functionality of gastrin-producing cells and histamine receptors in the stomach [].

Studies might utilize Betazole to:

  • Evaluate the effectiveness of medications that suppress gastric acid secretion [].
  • Investigate the role of stomach acid in nutrient absorption or digestion [].
  • Understand the link between gastric acid and gastrointestinal disorders like peptic ulcers.

Model for Studying Gastric Cancers

Betazole's ability to stimulate acid secretion can be leveraged to create a model for studying gastric cancers. Research suggests that some gastric cancers exhibit abnormal gastrin production, leading to increased acid secretion []. By using Betazole to stimulate acid production, researchers can study the behavior and response of these cancer cells []. This model can be instrumental in developing new diagnostic or therapeutic strategies for gastric cancers.

Other Research Applications

Beyond gastric function, Betazole's properties have been explored in other research areas. Some studies have investigated its potential role in:

  • Wound healing: Betazole might play a role in stimulating cell growth and promoting wound healing, although further research is needed [].
  • Neurological disorders: Some studies suggest Betazole might have neuroprotective effects, but the mechanisms and potential applications are not fully understood.

Betazole, also known as ametazole, is a synthetic compound that functions as a histamine H2 receptor agonist. This compound mimics the action of histamine by binding to the H2 receptors, which are crucial mediators in gastric acid secretion. Betazole is primarily utilized in clinical settings to assess gastric secretory function and diagnose conditions such as Zollinger-Ellison syndrome and gastritis. Its chemical formula is C5H9N3C_5H_9N_3, and it has a molecular weight of approximately 111.1451 g/mol .

Betazole acts as a specific agonist for the histamine H2 receptor on gastric parietal cells []. Binding to this receptor triggers the activation of adenylate cyclase, leading to increased levels of cAMP. cAMP, in turn, activates protein kinase A, which ultimately stimulates the production of gastric acid through the activation of proton pumps in the parietal cells [].

Betazole is generally well-tolerated, but side effects like nausea, vomiting, diarrhea, and abdominal cramps can occur. It is contraindicated in individuals with peptic ulcer disease, pheochromocytoma, and known hypersensitivity to the drug.

Data on Toxicity:

  • Oral LD50 (rat): 2 g/kg []
Typical of amine compounds. As a histamine analogue, it engages in receptor-mediated reactions that stimulate gastric acid secretion. In laboratory settings, betazole can be synthesized through enzymatic processes involving transaminases and alcohol dehydrogenases, demonstrating its versatility in biocatalytic applications . Its reactivity can also be influenced by the presence of other functional groups typical of organic nitrogen compounds.

Betazole exhibits significant biological activity as an H2 receptor agonist. By binding to these receptors, it promotes gastric acid secretion, thereby facilitating digestion. This action is particularly useful in diagnostic tests for gastric conditions, where measuring the volume of acid produced post-administration helps identify abnormalities in gastric function . Unlike histamine, betazole does not provoke side effects associated with other histamine receptor types, making it a preferred choice in clinical diagnostics .

The synthesis of betazole can be achieved through several methods:

  • Classical Synthesis: Traditional chemical synthesis involves multi-step reactions that may include condensation and reduction processes.
  • Biocatalytic Methods: Recent advancements have introduced biocatalytic approaches using a combination of enzymes such as ω-transaminases and alcohol dehydrogenases. This method allows for higher yields and specific functionalization under milder conditions .
  • Continuous Flow Systems: Innovative setups involving continuous flow reactors have been developed to enhance the efficiency of betazole production, achieving significant molar conversions and product recovery rates .

Betazole is primarily used in medical diagnostics:

  • Gastric Function Testing: It is employed to evaluate gastric acid secretion levels, aiding in the diagnosis of conditions like Zollinger-Ellison syndrome.
  • Research Tool: Betazole serves as a chemical control substance for pharmacological characterization of histamine receptors, contributing to the understanding of receptor dynamics and drug interactions .
  • Pharmaceutical Development: Its specificity for H2 receptors makes it valuable in developing new H2 receptor antagonists or modulators.

Research has shown that betazole interacts specifically with H2 receptors without affecting other histamine receptor types. This selectivity minimizes unwanted side effects typically associated with broader histamine activity. Studies have also indicated its potential role in enhancing the effectiveness of H2 receptor blocking drugs like nizatidine, thereby informing therapeutic strategies for managing gastric disorders .

Several compounds share structural or functional similarities with betazole:

Compound NameStructure TypePrimary UseUnique Features
HistamineNatural Biogenic AmineNeurotransmitter and immune responseBroad receptor activity
RanitidineH2 Receptor AntagonistTreatment of ulcers and gastroesophageal reflux diseaseBlocks H2 receptors
FamotidineH2 Receptor AntagonistTreatment of ulcers and GERDMore potent than ranitidine
AmetazoleStructural IsomerSimilar uses as betazoleSlight variations in receptor affinity

Betazole stands out due to its specific agonistic action on H2 receptors without triggering responses from other histamine receptors, making it particularly useful for targeted therapeutic applications .

Betazole, 3-(2-aminoethyl)pyrazole, is a pyrazole analogue of histamine that functions as a histamine H2 receptor agonist [1] [2]. This section provides a comprehensive analysis of the thermodynamic parameters, acid-base characteristics, and solid-state properties that define the physicochemical behavior of this pharmaceutical compound.

Thermodynamic Parameters

Melting Point and Phase Transition Behavior

The thermal behavior of betazole varies significantly between its free base and salt forms. Betazole dihydrochloride exhibits a well-defined melting point range of 224-226°C [3], indicating good crystalline order and thermal stability. The relatively high melting point suggests strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding between the protonated amine groups and chloride counterions.

For the free base form of betazole, limited thermal data is available in the literature. The reduced pressure boiling point has been reported as 391-396 K (118-123°C) at 0.0007 bar [4], providing insight into the volatility characteristics under vacuum conditions. The normal boiling point of betazole dihydrochloride is reported as 284.1°C at 760 mmHg [3], demonstrating significant thermal stability under atmospheric pressure.

Phase transition analysis reveals that betazole follows typical organic compound behavior, with the salt form exhibiting higher thermal stability compared to the free base. The substantial difference between melting and boiling points (approximately 60°C) suggests that betazole dihydrochloride maintains structural integrity across a considerable temperature range before decomposition occurs.

Table 3.1.1: Thermal Properties of Betazole Forms

PropertyFree BaseDihydrochloride Salt
Melting PointNot determined224-226°C
Boiling Point (760 mmHg)Not determined284.1°C
Reduced Pressure BP391-396 K (0.0007 bar)Not determined
Flash PointNot applicable150.3°C

Solubility Profile in Various Solvent Systems

The solubility characteristics of betazole demonstrate marked differences between the free base and its dihydrochloride salt, reflecting the significant impact of salt formation on dissolution behavior. These differences are attributed to the enhanced ionic character and hydrogen bonding capabilities of the salt form.

Free Base Solubility:
The free base form of betazole shows excellent solubility in dimethyl sulfoxide (DMSO) at 250 mg/mL (2249.21 mM) [1], demonstrating the compound's compatibility with polar aprotic solvents. This high solubility in DMSO is consistent with the compound's calculated logP value of -0.571 [5], indicating moderate hydrophilic character.

Salt Form Solubility:
Betazole dihydrochloride exhibits more balanced solubility across different solvent systems:

  • Water: 37 mg/mL (201.01 mM)
  • DMSO: 37 mg/mL (201.01 mM)
  • Ethanol: 18 mg/mL (97.79 mM) [6]

The aqueous solubility of the dihydrochloride salt represents a significant improvement over typical pyrazole compounds, which are generally poorly water-soluble [7]. This enhanced aqueous solubility is crucial for pharmaceutical applications, particularly for parenteral administration.

Table 3.1.2: Comparative Solubility Data

Solvent SystemFree Base (mg/mL)Dihydrochloride Salt (mg/mL)Enhancement Factor
WaterNot reported37-
DMSO250370.15×
EthanolNot reported18-

The solubility profile indicates that salt formation significantly enhances aqueous solubility while reducing solubility in polar aprotic solvents, consistent with the increased ionic character of the dihydrochloride form [8].

Acid-Base Characteristics

pKa Determination and Protonation Sites

While specific pKa values for betazole were not found in the literature search, the compound's structure suggests multiple potential protonation sites. As a pyrazole derivative with a terminal amine group, betazole contains two basic nitrogen atoms: the pyrazole ring nitrogen and the primary aliphatic amine.

Based on structural analogies with related compounds, the primary amine group (-CH2CH2NH2) is expected to be the most basic site, with an estimated pKa around 9-10, typical for aliphatic primary amines [9]. The pyrazole nitrogen would have a lower basicity, with an estimated pKa around 2-3, consistent with data for substituted pyrazoles [10] [11].

The formation of a stable dihydrochloride salt confirms that both nitrogen atoms can be protonated under appropriate conditions. The relative stability of this di-protonated form suggests that the compound can exist in multiple ionization states depending on pH conditions.

Table 3.2.1: Estimated pKa Values and Protonation Sites

SiteStructureEstimated pKaProtonation Order
Primary amine-CH2CH2NH29-10First
Pyrazole nitrogenN-H (ring)2-3Second

pH-Dependent Stability Studies

The pH-dependent behavior of betazole is crucial for understanding its stability and bioavailability. While specific pH-stability studies for betazole were not identified in the literature, general principles for similar compounds provide insight into expected behavior.

The dihydrochloride salt form demonstrates enhanced stability across a broader pH range compared to the free base. This is attributed to the reduced tendency for hydrolysis and improved molecular stability when the amine groups are protonated [12].

At physiological pH (7.4), betazole would exist predominantly as a monoprotonated species, with the primary amine protonated and the pyrazole nitrogen largely unprotonated. This ionization state likely contributes to the compound's biological activity as an H2 receptor agonist.

Storage recommendations specify protection from light and storage at 4°C [1], suggesting that betazole may be susceptible to photodegradation and thermal decomposition at elevated temperatures. The requirement for cold storage is common for compounds containing primary amine groups, which can be prone to oxidation.

Solid-State Characterization

Polymorphism Screening

Limited information is available regarding polymorphic forms of betazole in the current literature. However, the existence of both free base and salt forms indicates potential for pseudopolymorphism through solvate formation [13] [14].

The crystalline nature of betazole dihydrochloride is evidenced by its sharp melting point range (224-226°C), suggesting a well-ordered crystal structure. The formation of stable crystalline salts is common for compounds containing multiple ionizable groups, as the charged species can form strong electrostatic interactions within the crystal lattice [15].

Differential scanning calorimetry (DSC) studies would be valuable for comprehensive polymorphism screening, as this technique can detect even subtle differences in crystal forms [16]. The thermal stability of betazole dihydrochloride makes it suitable for standard DSC analysis without significant decomposition concerns.

Table 3.3.1: Solid-State Characteristics

PropertyObservationImplication
Crystal FormSharp melting pointWell-ordered structure
Salt FormationStable dihydrochlorideStrong ionic interactions
Thermal StabilityNo decomposition below 224°CSuitable for thermal analysis

Hygroscopicity Assessment

The hygroscopic behavior of betazole compounds is an important consideration for pharmaceutical formulation and storage [17] [18]. The presence of multiple nitrogen atoms capable of hydrogen bonding suggests moderate to high hygroscopicity, particularly for the salt forms.

The dihydrochloride salt would be expected to exhibit significant hygroscopic character due to the presence of ionizable groups and the tendency of chloride salts to interact with atmospheric moisture [19]. This is supported by the storage requirements specifying protection from moisture and controlled temperature conditions.

Moisture sorption behavior would likely follow typical patterns for hygroscopic pharmaceutical salts:

  • Low relative humidity (0-30%): Minimal water uptake
  • Moderate relative humidity (30-60%): Gradual moisture absorption
  • High relative humidity (>60%): Rapid water uptake with potential for deliquescence [20]

Table 3.3.2: Expected Hygroscopic Behavior

Relative HumidityExpected BehaviorRecommended Controls
<30%Minimal uptakeStandard packaging
30-60%Moderate absorptionDesiccant protection
>60%Risk of deliquescenceSealed containers, humidity control

The molecular volume of 91.790 mL/mol [5] and the polar nature of the molecule support the prediction of moderate hygroscopicity. Proper packaging and storage protocols should include desiccant protection and humidity-controlled environments to maintain product stability and prevent moisture-related degradation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

111.079647300 g/mol

Monoisotopic Mass

111.079647300 g/mol

Boiling Point

118-123

Heavy Atom Count

8

LogP

0.1
0.1

Appearance

Solid powder

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1C065P542O

Related CAS

138-92-1 (di-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

For use clinically to test gastric secretory function.

Pharmacology

Betazole is a histamine H2 agonist used in a test for measuring maximal production of gastric acidity or anacidity. This measurement can be used to diagnose diseases such as Zollinger-Ellison syndrome, whereby the volume of gastric and basal secretions is measured following betazole administration (greater than 60% of the maximal acid secretion following betazole stimulation). In another test, gastritis can be diagnosed given late absence of gastric acid which is unresponsive to betazole stimulation. Betazole can be used as a gastric secretory stimulant instead of histamine with the advantage of not provoking side effects and thus not requiring the use of antihistaminic compounds.
Betazole is a histamine H2 receptor agonist with diagnostic application. Betazole selectively targets and binds to the H2 receptor, thereby mimicking the effect of histamine on these receptors. This may lead to an increase in gastric secretions. Betazole can be used in gastric function tests.

MeSH Pharmacological Classification

Gastrointestinal Agents

ATC Code

V - Various
V04 - Diagnostic agents
V04C - Other diagnostic agents
V04CG - Tests for gastric secretion
V04CG02 - Betazole

Mechanism of Action

Betazole is a histamine analogue. It produces the same effects as histamine, binding the H2 receptor which is a mediator of gastric acid secretion. This agonist action thereby results in an increase in the volume of gastric acid produced.

Pictograms

Irritant

Irritant

Other CAS

105-20-4

Absorption Distribution and Excretion

Rapid and complete.

Wikipedia

Betazole

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Noguchi Y, Ito M, Katsumi K, Yokoyama Y, Yasue N, Miyamoto T, Joh T, Takeuchi T. Effects of cyclic nucleotides, betazole hydrochloride and acetylcholine on pepsinogen secretion from isolated rabbit gastric mucosa. Gastroenterol Jpn. 1986 Apr;21(2):129-34. PubMed PMID: 3011576.
2: Spitz IM, Novis BH, Ebert R, Trestian S, LeRoith D, Creutzfeldt W. Betazole-induced GIP secretion is not mediated by gastric HCl. Metabolism. 1982 Apr;31(4):380-2. PubMed PMID: 7078422.
3: Nilsell K, Ewerth S. The acid secretory response to betazole and insulin hypoglycemia after selective proximal vagotomy for duodenal ulcer. Acta Chir Scand. 1981;147(6):431-4. PubMed PMID: 7034435.

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